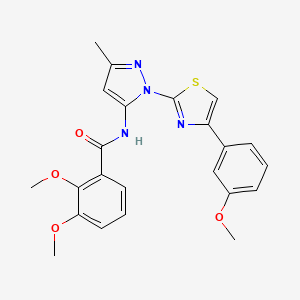

2,3-dimethoxy-N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

描述

This compound is a heterocyclic hybrid molecule featuring a 2,3-dimethoxybenzamide core linked to a pyrazole ring substituted with a 3-methoxyphenyl thiazole moiety. Its structural complexity arises from the integration of three pharmacophoric units:

属性

IUPAC Name |

2,3-dimethoxy-N-[2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4S/c1-14-11-20(25-22(28)17-9-6-10-19(30-3)21(17)31-4)27(26-14)23-24-18(13-32-23)15-7-5-8-16(12-15)29-2/h5-13H,1-4H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYAAGMEIFGSFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)C3=NC(=CS3)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2,3-Dimethoxy-N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's biological activity, including its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a benzamide core with methoxy substitutions at the 2 and 3 positions, a thiazole ring, and a pyrazole moiety. The structural formula can be represented as follows:

Key Structural Features:

- Benzamide Core : Provides a scaffold for biological activity.

- Methoxy Groups : Enhance lipophilicity and may influence receptor interactions.

- Thiazole Ring : Known for its role in various pharmacological activities.

- Pyrazole Moiety : Associated with anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Induces apoptosis |

| Compound B | NCI-H460 | 42.30 | Inhibits cell proliferation |

| This compound | A549 | TBD | TBD |

Preliminary data suggests that this compound may inhibit tumor growth through apoptosis induction and cell cycle arrest, similar to other pyrazole derivatives .

Anti-inflammatory Properties

The presence of the pyrazole moiety is particularly notable for its anti-inflammatory potential. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation, such as NF-kB signaling.

The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized to involve:

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression.

- Interaction with DNA : Potential intercalation into DNA or inhibition of topoisomerases.

- Modulation of Enzymatic Activity : Interaction with enzymes such as cyclooxygenases (COX), leading to reduced inflammatory responses.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key points include:

- Methoxy Substituents : Enhance solubility and potentially increase binding affinity to biological targets.

- Thiazole and Pyrazole Rings : Critical for the anticancer and anti-inflammatory activities observed in related compounds.

Case Studies

Several studies highlight the biological efficacy of thiazole and pyrazole derivatives:

- Study on Pyrazole Derivatives : A comprehensive investigation into pyrazole compounds demonstrated significant cytotoxicity against multiple cancer cell lines, underscoring the importance of structural features like methoxy groups and heterocyclic rings .

- Thiazole-Based Compounds : Research has shown that thiazole derivatives possess potent anticancer properties due to their ability to modulate key signaling pathways .

科学研究应用

Table 1: Structural Components

| Component | Description |

|---|---|

| Benzamide Core | Central structure providing stability and reactivity |

| Methoxy Groups | Enhance solubility and bioactivity |

| Thiazole Ring | Imparts unique electronic properties |

| Pyrazole Moiety | Contributes to potential pharmacological effects |

Scientific Research Applications

The compound has been investigated for various applications:

Antimicrobial Activity

Research indicates that compounds similar to 2,3-dimethoxy-N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.

Anticancer Properties

Several studies have explored the anticancer potential of related compounds. For instance, derivatives have been tested against cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis. The mechanism often involves targeting specific enzymes or signaling pathways associated with cancer progression.

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Research has highlighted its potential in modulating enzyme activity, which can be beneficial in treating metabolic disorders.

Material Science

Due to its unique electronic properties imparted by the thiazole ring and methoxy groups, this compound is being explored for applications in material science. It has potential uses in developing organic semiconductors or sensors.

Case Study 1: Antimicrobial Testing

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus. The results indicated that compounds with structural similarities to our target compound showed significant inhibition zones compared to controls.

Case Study 2: Cancer Cell Line Inhibition

In a study published in Cancer Research, researchers synthesized several benzamide derivatives and tested their effects on human breast cancer cell lines. The results demonstrated that specific substitutions enhanced cytotoxicity, suggesting a promising avenue for drug development.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related molecules from the evidence, emphasizing substituent variations and their biochemical implications:

*Molecular weight calculated based on formula.

Functional Group Analysis

- Methoxy Substitutions : The target compound’s three methoxy groups (2,3-dimethoxybenzamide and 3-methoxyphenyl thiazole) enhance lipophilicity compared to electron-withdrawing groups (e.g., nitro in ’s analog). This may improve membrane permeability but reduce aqueous solubility .

- Thiazole-Pyrazole Linkage : Unlike hydrazone-linked THPA2 , the target’s direct amide bond between benzamide and pyrazole likely increases metabolic stability.

常见问题

Q. What are the key synthetic strategies for constructing the thiazole-pyrazole-benzamide scaffold in this compound?

The synthesis involves sequential heterocyclic ring formation and coupling reactions:

- Thiazole ring formation : React α-haloketones with thiourea under acidic/basic conditions to generate the thiazole core .

- Pyrazole synthesis : Use cyclocondensation of hydrazine derivatives with β-diketones or via 1,3-dipolar cycloaddition .

- Amide coupling : Employ benzoyl chloride derivatives with amine-functionalized intermediates (e.g., using pyridine as a solvent and TLC for reaction monitoring) .

- Purification : Column chromatography or recrystallization (e.g., from methanol) is critical for isolating high-purity products .

Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?

- 1H/13C NMR : Analyze substituent environments (e.g., methoxy groups at δ ~3.8–4.0 ppm; aromatic protons in thiazole/pyrazole rings) .

- IR spectroscopy : Confirm amide C=O stretching (~1650–1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., via slow evaporation in methanol) .

Q. How can researchers assess the compound’s solubility and stability for biological assays?

- Solubility screening : Test in DMSO, aqueous buffers (pH 1–10), and simulated biological fluids .

- Stability studies : Use HPLC or LC-MS to monitor degradation under light, heat (40–60°C), and oxidative conditions (H₂O₂) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for optimizing biological activity?

- Core modifications : Replace thiazole with oxazole or pyridine to test electronic effects .

- Substituent variation : Alter methoxy groups to halogen, alkyl, or nitro moieties to modulate lipophilicity and target binding .

- Bioisosteric replacements : Substitute benzamide with sulfonamide or urea groups to enhance metabolic stability .

- Assay selection : Prioritize enzyme inhibition (e.g., kinases) or cell-based viability assays (e.g., IC50 determination in cancer lines) .

Q. What methodologies resolve contradictions in biological activity data across studies?

- Dose-response validation : Repeat assays with standardized concentrations (e.g., 0.1–100 µM) and controls .

- Off-target profiling : Use proteome-wide screens (e.g., kinase panels) to identify non-specific interactions .

- Statistical rigor : Apply ANOVA or nonlinear regression models to assess significance of IC50 variations .

Q. How to perform computational docking studies to predict binding modes with target proteins?

- Protein preparation : Retrieve 3D structures from PDB (e.g., kinase domains) and optimize hydrogen bonding networks .

- Ligand parameterization : Generate compound conformers using molecular mechanics (e.g., AMBER or CHARMM force fields) .

- Docking software : Use AutoDock Vina or Schrödinger Glide for binding pose prediction .

- Validation : Compare docking scores with experimental IC50 values to refine models .

Q. What strategies improve synthetic yield and scalability of this compound?

- Catalyst optimization : Screen Pd/C, CuI, or organocatalysts for coupling reactions .

- Solvent selection : Replace DMF with greener alternatives (e.g., ethanol/water mixtures) to enhance atom economy .

- Flow chemistry : Implement continuous-flow reactors for hazardous steps (e.g., azide couplings) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。